chemical structure and physical properties of methyl 3-hydroxy-2-methyloctanoate
chemical structure and physical properties of methyl 3-hydroxy-2-methyloctanoate
An In-Depth Technical Guide: Structural Characterization, Physical Properties, and Synthesis of Methyl 3-Hydroxy-2-Methyloctanoate
Executive Summary & Biological Significance
Methyl 3-hydroxy-2-methyloctanoate (CAS: 89157-41-5) is a critical synthetic intermediate and a structural motif frequently encountered in complex natural products. In drug development and natural product total synthesis, this compound serves as the esterified precursor to 3-hydroxy-2-methyloctanoic acid (Hmoa). The Hmoa unit is a defining structural feature of several bioactive marine cyanobacterial depsipeptides, including hantupeptins, trungapeptins, and veraguamides, which exhibit potent anti-proliferative and cytotoxic properties[1][2]. Understanding the stereochemical nuances, spectroscopic signatures, and diastereoselective synthesis of this compound is essential for researchers engaged in the structural elucidation and total synthesis of marine-derived therapeutics.
Structural & Physicochemical Profiling
Methyl 3-hydroxy-2-methyloctanoate is an aliphatic β-hydroxy ester characterized by a ten-carbon framework containing two adjacent stereocenters at C2 and C3. The presence of these stereocenters gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial relationship between the C2-methyl and C3-hydroxyl groups dictates the physical and biological properties of the molecule, making stereocontrol a primary objective during synthesis.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-hydroxy-2-methyloctanoate |
| CAS Registry Number | 89157-41-5[3] |
| Molecular Formula | C₁₀H₂₀O₃[3] |
| Molar Mass | 188.267 g/mol [3] |
| Appearance | Light-yellow to colorless oil[4] |
| Functional Groups | Methyl ester, secondary alcohol, aliphatic chain |
High-Resolution NMR Spectroscopic Data
Accurate structural validation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The syn and anti diastereomers exhibit distinct chemical shifts, particularly at the C2 and C3 positions. The following data summarizes the key ¹H and ¹³C NMR assignments (recorded in CDCl₃) used to differentiate the syn and anti isomers[5].
Table 2: ¹H and ¹³C NMR Spectroscopic Data (600 MHz / 150 MHz, CDCl₃)
| Position / Signal | syn-Isomer (δ ppm) | anti-Isomer (δ ppm) | Common Signals (δ ppm) |
|---|---|---|---|
| ¹H: O-CH₃ | - | - | 3.64 (s, 3H) |
| ¹H: C3-H | 3.82 (dt, J = 8.4, 4.2 Hz, 1H) | 3.60–3.57 (m, 1H) | - |
| ¹H: C2-H | - | - | 2.47 (qd, J = 7.2, 3.6 Hz, 1H) |
| ¹H: C2-CH₃ | 1.11 (d, J = 7.2 Hz, 3H) | 1.14 (d, J = 7.2 Hz, 3H) | - |
| ¹³C: C=O (C1) | 176.7 | 176.5 | - |
| ¹³C: C3-OH | 71.8 | 73.4 | - |
| ¹³C: O-CH₃ | 51.8 | 51.7 | - |
| ¹³C: C2 | 44.2 | 45.2 | - |
| ¹³C: C2-CH₃ | 10.6 | 14.3 | - |
Mechanistic Synthesis: Diastereoselective Reformatsky Reaction
The construction of the β-hydroxy ester backbone is classically achieved via the Reformatsky reaction. However, traditional zinc-mediated protocols often suffer from poor diastereoselectivity. To overcome this, modern syntheses employ a[6].
Causality of Catalyst Selection: By utilizing dichlorocyclopentadienyltitanium(III) (CpTiCl₂)—generated in situ from CpTiCl₃ and manganese dust—the reaction proceeds through a highly organized Zimmerman-Traxler transition state[6]. The enhanced Lewis acidity and specific coordination vacancies of the CpTiCl₂ center rigidly coordinate both the hexanal oxygen and the ester enolate. This rigid structural pre-organization minimizes steric clashes and strongly enforces syn stereocontrol, yielding the syn-diastereomer with high selectivity (up to 84:16 syn:anti)[4][6].
Figure 1: Workflow of the CpTiCl2-mediated diastereoselective Reformatsky reaction.
Protocol 1: Self-Validating Synthesis via Titanocene Catalysis
This protocol ensures high conversion and self-validation through visual cues and TLC monitoring.
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Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, combine CpTiCl₃ (1.0 equiv) and activated Mn dust (2.0 equiv) in anhydrous THF.
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Validation Check: Stir at room temperature until the suspension transitions from red/orange to a deep green color, visually confirming the reduction to the active CpTiCl₂ species[6].
-
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Reagent Addition: Dropwise, add hexanal (1.0 equiv, 1.96 mmol) and methyl 2-bromopropanoate (2.0 equiv, 3.92 mmol) to the green catalyst suspension[4].
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Reaction Monitoring: Stir the mixture at room temperature.
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Validation Check: Monitor the reaction via TLC (hexane/EtOAc, 9:1). The disappearance of the hexanal spot (UV/PMA stain) confirms reaction completion.
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Quenching & Extraction: Quench the reaction carefully with 1M HCl to break the titanium-oxygen bonds. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude mixture via flash column chromatography (hexane/EtOAc, 9:1) to isolate methyl 3-hydroxy-2-methyloctanoate as a light-yellow oil (R_f = 0.26)[4]. Validate the syn/anti ratio using the ¹H NMR shifts detailed in Table 2.
Stereochemical Analysis via Mosher's Method
Determining the absolute configuration of the synthesized or naturally isolated Hmoa unit is paramount. This is achieved using [1].
Causality of the Analytical Method: The method relies on the magnetic anisotropy induced by the phenyl ring of the α-methoxy-α-trifluoromethylphenylacetyl (MTPA) group. By reacting the secondary hydroxyl group at C3 with both (R)- and (S)-MTPA-Cl, two diastereomeric esters are formed[2]. The phenyl ring shields the protons situated directly beneath it. By calculating the difference in chemical shifts (Δδ = δS - δR) from the ¹H NMR spectra, the spatial orientation of the substituents surrounding the C3 chiral center can be definitively mapped, allowing for the unambiguous assignment of the absolute configuration[1].
Figure 2: Logical workflow for stereochemical determination via Mosher's ester derivatization.
Protocol 2: Mosher's Ester Derivatization
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Aliquot Preparation: Dissolve 5 mg of the purified methyl 3-hydroxy-2-methyloctanoate in 2 mL of anhydrous CH₂Cl₂[2]. Divide this into two equal 1 mL aliquots in separate dry vials.
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Base Addition: To each vial, add triethylamine (0.122 mmol) to act as an acid scavenger, and 4-dimethylaminopyridine (DMAP, 16.4 µmol) to act as a nucleophilic catalyst[2].
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Derivatization: To the first vial, add (R)-MTPA-Cl (0.126 mmol) to synthesize the (S)-Mosher ester. To the second vial, add (S)-MTPA-Cl (0.126 mmol) to synthesize the (R)-Mosher ester[2].
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Incubation & Quenching: Stir both reactions for 17 hours at room temperature. Quench the reactions by adding 1 mL of distilled water[2].
-
Extraction & NMR Validation: Extract the mixtures with CH₂Cl₂ (3 x 2 mL). Dry the organic layers over MgSO₄ and concentrate.
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Validation Check: Acquire high-resolution ¹H NMR (400 or 600 MHz) of both crude mixtures. Confirm the presence of the MTPA-methoxy singlet (~3.5 ppm). Calculate the Δδ values for the C2-methyl and C4-methylene protons to assign the C3 stereocenter.
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References
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López-Martínez, J. L., et al. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(19), 3893. URL:[Link]
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Gupta, D. K., et al. (2016). Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins. Natural Product Communications, 11(1), 69-72. URL: [Link]
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Mevers, E., et al. (2011). Veraguamides A-G, Cyclic Hexadepsipeptides from a Marine Cyanobacterium. Journal of Natural Products (Mohimani Lab / NIH Public Access). URL:[Link]
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MolAid Chemical Database. Methyl 3-hydroxy-2-methyloctanoate (CAS 89157-41-5). URL: [Link]
Sources
- 1. Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mohimanilab.cbd.cmu.edu [mohimanilab.cbd.cmu.edu]
- 3. methyl 3-hydroxy-2-methyloctanoate - CAS号 89157-41-5 - 摩熵化学 [molaid.com]
- 4. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC [pmc.ncbi.nlm.nih.gov]
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